molecular formula C5H9N5O B3342658 s-Triazine, 4,6-diamino-2-ethoxy- CAS No. 2827-44-3

s-Triazine, 4,6-diamino-2-ethoxy-

Cat. No.: B3342658
CAS No.: 2827-44-3
M. Wt: 155.16 g/mol
InChI Key: BVZPBJHXLZKTKX-UHFFFAOYSA-N
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Description

s-Triazine, 4,6-diamino-2-ethoxy-: is a derivative of the s-triazine family, which is a class of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Scientific Research Applications

Chemistry: s-Triazine, 4,6-diamino-2-ethoxy- is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, s-Triazine derivatives are studied for their potential as enzyme inhibitors and anticancer agents. The compound’s ability to interact with specific biological targets makes it a candidate for drug development .

Industry: In industrial applications, s-Triazine, 4,6-diamino-2-ethoxy- is used in the production of herbicides, dyes, and polymers. Its stability and reactivity make it suitable for use in various chemical processes .

Safety and Hazards

The safety and hazards of s-Triazine derivatives depend on the specific compound. Some s-Triazine derivatives are harmful if swallowed or inhaled . They can also cause skin and eye irritation . It’s important to handle these compounds with care and use appropriate safety measures.

Future Directions

S-Triazine derivatives have a wide range of applications and continue to be the subject of considerable research interest. They have potential uses in various fields such as the production of herbicides, polymer photostabilisers, and as anticancer agents . Future research will likely focus on developing new s-Triazine derivatives with improved properties and exploring their potential applications in various fields .

Biochemical Analysis

Biochemical Properties

S-triazine derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some s-triazine derivatives have shown strong in vitro inhibitory activities against recombinant human DHFR and rat TrxR enzymes . The nature of these interactions is often dependent on the specific substituents attached to the s-triazine core .

Cellular Effects

S-triazine derivatives have been reported to influence cell function in various ways . For example, some s-triazine derivatives have shown inhibitory activity on processes such as proliferation and have been found to induce cell apoptosis .

Molecular Mechanism

S-triazine derivatives are known to exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of s-triazine derivatives can change over time in laboratory settings . This can include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

S-triazine derivatives have been studied in animal models, and their effects can vary with different dosages . This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

S-triazine derivatives are known to be involved in various metabolic pathways . This can include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

S-triazine derivatives are known to interact with various transporters or binding proteins . This can influence their localization or accumulation within cells and tissues .

Subcellular Localization

S-triazine derivatives can be directed to specific compartments or organelles based on any targeting signals or post-translational modifications . This can influence their activity or function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of s-Triazine, 4,6-diamino-2-ethoxy- typically involves the nucleophilic substitution of cyanuric chloride. The process begins with the reaction of cyanuric chloride with ethoxyamine under controlled conditions to introduce the ethoxy group. This is followed by the substitution of the remaining chlorine atoms with amino groups using ammonia or other amine sources. The reaction is usually carried out in solvents such as dioxane or dichloroethane, with the temperature and reaction time carefully controlled to optimize yield and purity .

Industrial Production Methods: Industrial production of s-Triazine, 4,6-diamino-2-ethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: s-Triazine, 4,6-diamino-2-ethoxy- undergoes various chemical reactions, including:

    Nucleophilic Substitution: This is the primary reaction type for s-triazines, where nucleophiles replace the chlorine atoms in cyanuric chloride.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Condensation Reactions: These reactions involve the formation of larger molecules through the combination of smaller ones, often with the elimination of a small molecule such as water.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia, ethoxyamine, and other amines are commonly used. The reactions are typically carried out in solvents like dioxane or dichloroethane at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) can be used under appropriate conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ethoxyamine and ammonia yields s-Triazine, 4,6-diamino-2-ethoxy- as the primary product .

Mechanism of Action

The mechanism of action of s-Triazine, 4,6-diamino-2-ethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of microbial growth .

Comparison with Similar Compounds

Uniqueness: s-Triazine, 4,6-diamino-2-ethoxy- stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its ethoxy group and diamino substitutions make it particularly versatile for various synthetic applications and biological interactions .

Properties

IUPAC Name

6-ethoxy-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c1-2-11-5-9-3(6)8-4(7)10-5/h2H2,1H3,(H4,6,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZPBJHXLZKTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182523
Record name s-Triazine, 4,6-diamino-2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2827-44-3
Record name s-Triazine, 4,6-diamino-2-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002827443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazine, 4,6-diamino-2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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